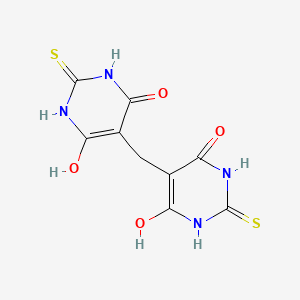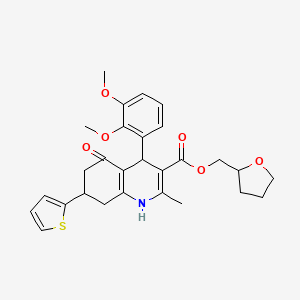
Methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)METHYL]-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is a complex organic compound belonging to the class of thioxopyrimidines These compounds are characterized by the presence of sulfur atoms in their structure, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)METHYL]-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the thioxopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)METHYL]-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioxopyrimidines, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)METHYL]-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)METHYL]-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The presence of thioxo groups allows it to participate in redox reactions, influencing oxidative stress and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxopyrimidines: Compounds with similar thioxo groups but different substituents.
4-Thioxo-1,2,3,4-tetrahydropyrimidines: Compounds with a similar core structure but variations in the functional groups.
Uniqueness
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)METHYL]-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is unique due to its specific arrangement of hydroxy and thioxo groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H8N4O4S2 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H8N4O4S2/c14-4-2(5(15)11-8(18)10-4)1-3-6(16)12-9(19)13-7(3)17/h1H2,(H3,10,11,14,15,18)(H3,12,13,16,17,19) |
Clave InChI |
OKJVIKIFSLBTHA-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(NC(=S)NC1=O)O)C2=C(NC(=S)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[({1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947171.png)
![(2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947175.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B14947177.png)

![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(naphthalen-1-ylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14947185.png)

![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14947194.png)
![1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea](/img/structure/B14947198.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947206.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)
![methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B14947214.png)
![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B14947222.png)


